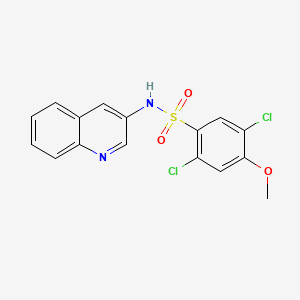

2,5-dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide

Description

2,5-Dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is a benzenesulfonamide derivative featuring a quinolin-3-yl substituent. Its structure combines a dichlorinated and methoxy-substituted benzene ring linked via a sulfonamide group to a quinoline moiety. This compound is hypothesized to exhibit biological activity related to cyclooxygenase-2 (COX-2) inhibition or peroxisome proliferator-activated receptor gamma (PPARγ) agonism, based on structural similarities to known pharmacophores .

Properties

IUPAC Name |

2,5-dichloro-4-methoxy-N-quinolin-3-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O3S/c1-23-15-7-13(18)16(8-12(15)17)24(21,22)20-11-6-10-4-2-3-5-14(10)19-9-11/h2-9,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDFGZPMOYYPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Nitration and Reduction: The initial step often involves the nitration of 2,5-dichloro-4-methoxybenzene to introduce a nitro group, followed by reduction to form the corresponding amine.

Sulfonation: The amine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

Coupling with Quinoline: The final step involves coupling the sulfonamide intermediate with quinoline-3-amine under conditions that facilitate the formation of the desired product, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve yield and efficiency. The use of automated systems for precise control of reaction conditions is also common in industrial settings.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and sulfonamide.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the quinoline moiety can undergo reduction reactions.

Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or palladium on carbon with hydrogen gas.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted derivatives.

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Reduced quinoline derivatives.

Scientific Research Applications

2,5-Dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Biological Studies: Used as a probe to study the interaction of sulfonamide compounds with biological targets, such as enzymes or receptors.

Chemical Biology: Employed in the design of chemical probes to investigate cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the quinoline moiety can intercalate with DNA or interact with aromatic amino acids in proteins. These interactions can inhibit enzyme activity or disrupt protein-DNA interactions, leading to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

The position and nature of substituents on the benzene ring significantly influence biological activity. Key comparisons include:

Quinoline vs. Other Aromatic Moieties

The quinolin-3-yl group distinguishes the target compound from analogs with alternative aromatic systems:

- BF23360 (): Replaces quinoline with a 4-methoxybenzyl group. The quinoline’s planar structure and nitrogen atom may enhance π-π stacking or hydrogen bonding in biological targets compared to benzyl groups .

- IIIa (): Features a 5-chloro-8-hydroxyquinolin-7-yl group. The absence of hydroxy or additional chlorine substituents in the target compound could reduce polarity, altering solubility or membrane permeability .

- WHO PPARγ agonist (): Uses a quinolin-3-yl-oxy linkage instead of direct sulfonamide attachment. The ether bond may decrease metabolic stability compared to the sulfonamide group in the target compound .

Structural and Functional Implications

Electronic and Steric Effects

Pharmacokinetic Considerations

- The quinolin-3-yl group may confer metabolic resistance due to aromatic stability, whereas benzyl or morpholine-containing analogs (e.g., BF23360, ) could be more prone to oxidation .

Biological Activity

2,5-Dichloro-4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to compile and analyze the existing research findings related to the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. The sulfonamide group is known to interfere with the synthesis of folic acid in bacteria, leading to antimicrobial effects. Additionally, the quinoline component may contribute to anticancer properties by inducing apoptosis in malignant cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A comparative analysis of its efficacy against common pathogens is summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's effectiveness against these pathogens suggests it may serve as a potential candidate for developing new antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values for different cancer types are presented in Table 2.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | |

| MCF-7 (Breast Cancer) | 20 | |

| A549 (Lung Cancer) | 25 |

These results indicate that the compound has promising anticancer properties, warranting further investigation into its mechanisms and potential clinical applications.

Case Studies

Several case studies have explored the application of sulfonamide derivatives in clinical settings. One notable study evaluated the effectiveness of similar compounds in treating leishmaniasis, demonstrating significant improvements in patient outcomes compared to traditional therapies. The selectivity index was notably higher for these derivatives, indicating a favorable safety profile alongside efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.